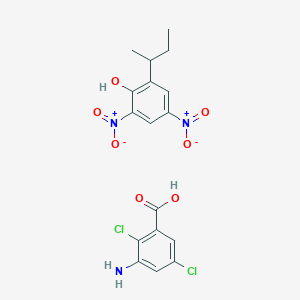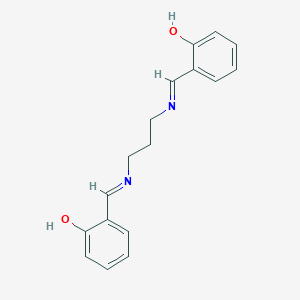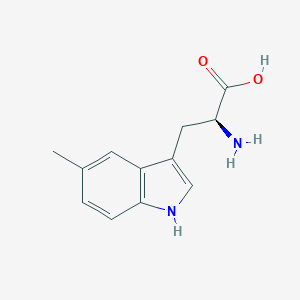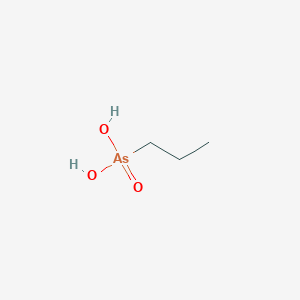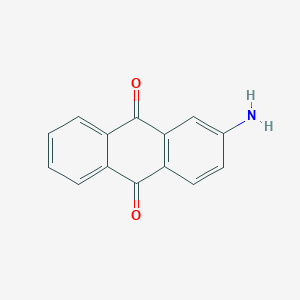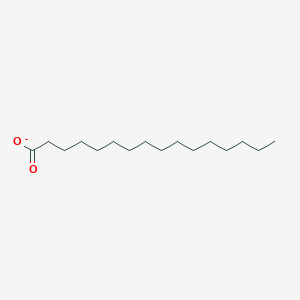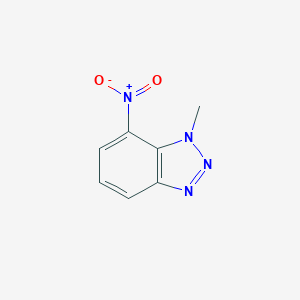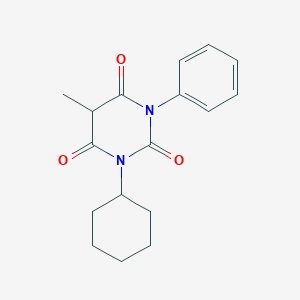![molecular formula C11H15ClF3N B086060 2-Methyl-1-[4-(Trifluormethyl)phenyl]propan-2-amin-Hydrochlorid CAS No. 1081-78-3](/img/structure/B86060.png)
2-Methyl-1-[4-(Trifluormethyl)phenyl]propan-2-amin-Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves intricate chemical reactions that are carefully designed to introduce specific functional groups, such as the trifluoromethyl group, into the molecular structure. Techniques such as reductive amination, as seen in the synthesis of methamphetamine derivatives, or condensation reactions, are commonly employed strategies (Toske et al., 2017).
Molecular Structure Analysis
Structural analyses, including X-ray crystallography and spectroscopy (NMR, IR), play a crucial role in determining the configuration and conformation of the molecule. Studies on related compounds have highlighted the significance of dihedral angles, hydrogen bonding, and molecular interactions in defining the three-dimensional arrangement of atoms within the molecule (Salian et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride involves its interactions with various reagents, leading to the formation of new bonds and the synthesis of novel derivatives. The presence of the trifluoromethyl group significantly influences its electronic properties and reactivity patterns. The formation of derivatives through reactions such as amidation demonstrates the compound's versatility in organic synthesis (Wang et al., 2018).
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Anwendungen
Die Trifluormethylgruppe ist ein häufiges Merkmal in vielen von der FDA zugelassenen Medikamenten . Es wurde festgestellt, dass Verbindungen, die diese Gruppe enthalten, zahlreiche pharmakologische Aktivitäten aufweisen . Beispielsweise enthält Fluoxetin, ein selektiver Serotonin-Wiederaufnahmehemmer, der als Antidepressivum eingesetzt wird, eine ähnliche Struktur . Es wird verwendet, um Erkrankungen wie Panikstörungen, Bulimie und Zwangsstörungen zu behandeln .
Synthese anderer Verbindungen
Diese Verbindung kann als Baustein bei der Synthese anderer komplexer Moleküle dienen. Zum Beispiel kann es bei der Synthese von Pexidartinib verwendet werden , einem Medikament zur Behandlung des Tenosynovial-Riesenzelltumors .
Forschung in der organischen Chemie
Die Trifluormethylgruppe in dieser Verbindung macht sie für die Forschung in der organischen Chemie interessant. Die einzigartigen Eigenschaften von Fluor und seinen Verbindungen haben zu ihrer Verwendung in einer Vielzahl von Anwendungen geführt, von Pharmazeutika bis hin zu Agrochemikalien .
Materialwissenschaften
Fluorhaltige Verbindungen werden auch in der Materialwissenschaft zur Entwicklung von Hochleistungsmaterialien aufgrund ihrer einzigartigen Eigenschaften eingesetzt .
Elektronik
Fluorhaltige Verbindungen werden in der Elektronikindustrie eingesetzt, insbesondere bei der Herstellung von Flüssigkristallen für Displays .
Katalyse
Organofluorverbindungen werden in der Katalyse eingesetzt und tragen zur Entwicklung neuer und effizienterer chemischer Reaktionen bei
Wirkmechanismus
Target of Action
The primary target of 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride is the serotonin reuptake transporter protein . This protein is located in the presynaptic terminal and plays a crucial role in the regulation of serotonin levels in the brain .
Mode of Action
2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride interacts with its target by blocking the reuptake transporter protein . This action inhibits the reuptake of serotonin, leading to an increase in the concentration of serotonin in the synaptic cleft . The increased serotonin levels then activate serotonin receptors to a greater extent .
Biochemical Pathways
The compound affects the serotonergic pathway in the brain . By blocking the reuptake of serotonin, it increases the availability of serotonin in the synaptic cleft . This leads to enhanced serotoninergic transmission in the centers of feeding behavior located in the hypothalamus , which can suppress the appetite for carbohydrates .
Result of Action
The result of the compound’s action is an increase in serotoninergic transmission . This can lead to various effects depending on the specific neural pathways involved. For example, in the centers of feeding behavior in the hypothalamus, the increased serotoninergic transmission can suppress the appetite for carbohydrates .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Eigenschaften
IUPAC Name |
2-methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N.ClH/c1-10(2,15)7-8-3-5-9(6-4-8)11(12,13)14;/h3-6H,7,15H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRUMJVHROEIQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)C(F)(F)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50910625 |
Source


|
| Record name | 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50910625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1081-78-3 |
Source


|
| Record name | Benzeneethanamine, alpha,alpha-dimethyl-4-(trifluoromethyl)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001081783 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50910625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

